molecular formula C14H14BrNO4 B2546830 5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide CAS No. 2319806-28-3

5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide

Cat. No. B2546830
CAS RN: 2319806-28-3
M. Wt: 340.173
InChI Key: VFXKEMORDCXAIP-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide is a structurally complex molecule that may have potential biological activities due to the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved with excellent yields using triethylamine and further functionalized via Suzuki-Miyaura cross-coupling . Similar synthetic strategies could potentially be applied to synthesize the compound of interest, with modifications to incorporate the tetrahydrobenzofuran moiety.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring attached to an amide group. The bromine atom in these compounds is a key functional group that can facilitate further chemical reactions. The tetrahydrobenzofuran moiety in the compound of interest adds complexity to the molecule, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furan carboxamide derivatives can undergo various chemical reactions, including cross-coupling to introduce different aryl groups . The presence of a bromine atom makes these compounds suitable for further functionalization. The synthesis of related compounds has shown that debrominative decarboxylation or bromodecarboxylation reactions are key steps in the synthesis of furanones, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their functional groups. The presence of a bromine atom typically increases the molecular weight and may affect the compound's boiling and melting points. The hydroxy group in the tetrahydrobenzofuran moiety could contribute to the compound's solubility in polar solvents and potential hydrogen bonding interactions. The amide group is known for its ability to participate in hydrogen bonding, which can affect the compound's solubility and melting point.

Scientific Research Applications

Novel Antiprotozoal Agents

Research on related furan compounds has demonstrated significant potential in the development of antiprotozoal agents. Compounds derived from furan, such as imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, have shown strong DNA affinities and in vitro efficacy against protozoal infections like Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some exhibiting excellent in vivo activity in mouse models (Ismail et al., 2004).

Analytical Applications in Honey

Furan derivatives have been utilized in analytical methods for determining compounds like hydroxymethylfurfural and related substances in honey samples. High-performance liquid chromatography (HPLC) methods involving furan derivatives offer a reliable approach for the analysis of honey and honeydew samples, contributing to food quality and safety assessments (Nozal et al., 2001).

Synthesis of Organic Ligands

Research on furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, explores the synthesis, characterization, and potential antimicrobial properties of these compounds. The study demonstrates the utility of furan derivatives in developing new materials with potential biological applications (Patel, 2020).

Inhibitors of Microbial Quorum Sensing

Furan-2(5H)-ones and isobenzofuran-1(3H)-ones derived from furan compounds have been investigated for their ability to interfere with microbial communication systems, showing promise as inhibitors of microbial quorum sensing. This research highlights the potential for furan derivatives in developing anti-biofilm agents (Benneche et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, it could be tested for biological activity against various targets .

properties

IUPAC Name

5-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4/c15-12-4-3-11(20-12)13(17)16-8-14(18)6-1-2-10-9(14)5-7-19-10/h3-5,7,18H,1-2,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXKEMORDCXAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)furan-2-carboxamide

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